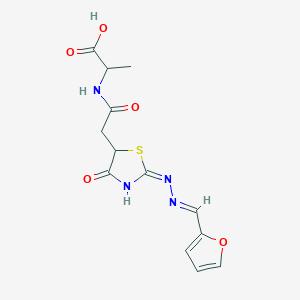

2-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid

Description

This compound is a thiazolidinone derivative characterized by a central 4-oxothiazolidin-5-yl core substituted with a furan-2-ylmethylene hydrazone group and a propanoic acid side chain. The (E)-configuration of the hydrazone double bonds ensures structural rigidity, which may influence its electronic properties and biological interactions .

Propriétés

IUPAC Name |

2-[[2-[(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S/c1-7(12(20)21)15-10(18)5-9-11(19)16-13(23-9)17-14-6-8-3-2-4-22-8/h2-4,6-7,9H,5H2,1H3,(H,15,18)(H,20,21)(H,16,17,19)/b14-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJKXMUQFJCAJK-MKMNVTDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1C(=O)NC(=NN=CC2=CC=CO2)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)NC(=O)CC1C(=O)N/C(=N\N=C\C2=CC=CO2)/S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid is a complex organic compound belonging to the thiazolidinone class. Its structure includes a thiazolidinone ring, a furan moiety, and a hydrazone linkage, which contribute to its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 304.36 g/mol. Its structural representation highlights the functional groups that are pivotal for its biological activity.

1. Anticancer Activity

Recent studies have shown that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid were tested against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

Table 1: Anticancer Activity of Thiazolidinone Derivatives

These compounds demonstrated IC50 values indicating potent antiproliferative effects, often outperforming standard chemotherapeutics like doxorubicin.

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies indicate that derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 64 µg/mL | |

| Staphylococcus aureus | 64 µg/mL | |

| Candida albicans | Not specified |

These findings suggest potential applications in treating infections caused by resistant strains.

The anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some derivatives have been shown to inhibit specific kinases that are crucial for tumor growth and metastasis.

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in vivo:

- In Vivo Efficacy Against Tumors : A study demonstrated that a thiazolidinone derivative significantly reduced tumor size in murine models of breast cancer, with mechanisms involving apoptosis induction and cell cycle arrest.

- Safety Profile : Research indicates that these compounds exhibit a favorable safety profile, showing minimal cytotoxicity towards normal cells compared to their potent effects on cancer cells.

Applications De Recherche Scientifique

Antibacterial Applications

Recent studies have demonstrated that FR054 exhibits significant antibacterial properties:

- Target Bacteria : It has shown effectiveness against various strains, including Staphylococcus aureus (including methicillin-resistant strains) and Escherichia coli .

- Mechanism of Action : Preliminary research suggests that FR054 may inhibit the enzyme MurA, which is crucial for peptidoglycan synthesis in bacterial cell walls. This inhibition can lead to weakened cell walls, resulting in bacterial cell death.

In Vitro and In Vivo Studies

In vitro studies have confirmed the compound's antibacterial activity against multiple bacterial strains. In vivo studies involving mice infected with S. aureus showed promising results, with FR054 treatment leading to reduced bacterial burden and improved survival rates.

Anticancer Potential

Beyond its antibacterial properties, FR054 is being investigated for its potential anticancer effects:

- Molecular Docking Studies : These studies indicate that the compound may effectively bind to enzymes involved in cancer progression, particularly cyclooxygenase enzymes. Such interactions could enhance its inhibitory activity against cancer cells.

Synthetic Routes

The synthesis of 2-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid typically involves multi-step processes designed to optimize yield and purity while minimizing environmental impact. Key synthetic strategies include:

- Formation of the thiazolidinone core through cyclization reactions.

- Introduction of the furan ring via condensation reactions.

- Final modifications to incorporate the acetamido group.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Thiazolidinone Derivatives

The compound’s structural analogs differ primarily in substituents on the thiazolidinone ring and the hydrazone linkage. Key comparisons include:

Electronic and Steric Effects

- Furan vs. Pyridine : The furan ring in the target compound provides electron-rich π-systems, enhancing interactions with electrophilic targets. In contrast, the pyridinyl group in introduces basicity due to its nitrogen atom, improving solubility in polar solvents.

- Chlorophenyl vs. Furan : The 2-chlorophenyl substituent in adds steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes.

- Propanoic Acid Side Chain: Common to all analogs, this group facilitates hydrogen bonding and improves pharmacokinetic profiles .

Computational and Experimental Insights

- Electronic Structure : The Colle-Salvetti correlation-energy formula () highlights the role of electron density in predicting reactivity. The furan substituent’s electron-rich nature may lower the kinetic-energy density compared to pyridinyl analogs, influencing redox behavior .

- Synthetic Challenges: The (E)-configuration of the hydrazone linkage requires precise reaction conditions to avoid isomerization, as noted in thiazolidinone syntheses .

Q & A

Basic Question: What are the recommended methods for synthesizing 2-(2-((E)-2-((E)-(furan-2-ylmethylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)propanoic acid?

Methodological Answer:

The synthesis involves sequential condensation and cyclization steps. A common approach includes:

Hydrazone Formation : React furan-2-carbaldehyde with a hydrazine derivative (e.g., thiosemicarbazide) under acidic conditions to form the (E)-hydrazone intermediate .

Thiazolidinone Cyclization : Treat the hydrazone with mercaptoacetic acid or its derivatives in the presence of a catalyst (e.g., ZnCl₂) to form the 4-oxothiazolidin-5-yl core .

Acetamido-Propanoic Acid Conjugation : Couple the thiazolidinone intermediate with activated propanoic acid derivatives (e.g., using EDC/NHS coupling agents) to introduce the acetamido-propanoic acid moiety .

Key Considerations : Optimize reaction pH (e.g., acetic acid for cyclization) and temperature (50–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

Basic Question: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a multi-technique approach:

Elemental Analysis (CHNS) : Confirm empirical formula (e.g., C₁₃H₁₃N₃O₅S) and rule out solvent residues .

Spectroscopy :

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹), hydrazone (C=N at ~1600 cm⁻¹), and thiazolidinone (C-S at ~1240 cm⁻¹) .

- NMR : Assign peaks for furan protons (δ 6.5–7.5 ppm), thiazolidinone methylene (δ 3.5–4.0 ppm), and acetamido protons (δ 2.0–2.5 ppm) .

HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Note : Cross-validate data to resolve ambiguities (e.g., NOESY for stereochemistry) .

Advanced Question: How can conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

Methodological Answer:

Theoretical Framework : Align observations with density functional theory (DFT) calculations to predict NMR/IR spectra and verify stereoelectronic effects .

Experimental Redundancy :

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Compare experimental and simulated XRD patterns for crystalline samples .

Controlled Analog Synthesis : Prepare derivatives with modified substituents (e.g., methyl groups) to isolate conflicting signals .

Example : If NOE correlations contradict the proposed (E)-configuration, re-examine reaction conditions (e.g., light exposure causing isomerization) .

Advanced Question: What strategies are effective for evaluating the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

In Vitro Assays :

- Target Screening : Use fluorescence-based assays (e.g., trypsin-like protease inhibition) with IC₅₀ determination .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assay, comparing EC₅₀ values to known inhibitors .

Molecular Docking : Model interactions with target enzymes (e.g., aldose reductase) using AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) .

SAR Studies : Synthesize analogs (e.g., substituent variations on the furan ring) to correlate structural features with activity trends .

Advanced Question: How can researchers address low yield in the final coupling step (acetamido-propanoic acid conjugation)?

Methodological Answer:

Activation Optimization : Replace EDC/NHS with DCC/HOBt to reduce racemization .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to improve carboxylate activation .

Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., oxazolone formation) .

Purification : Use preparative HPLC with a trifluoroacetic acid modifier to isolate the product from unreacted starting materials .

Advanced Question: What are the best practices for analyzing stability under physiological conditions (e.g., plasma stability assays)?

Methodological Answer:

Incubation Protocol :

- Incubate the compound (10 µM) in human plasma at 37°C for 0–24 hours.

- Quench reactions with ice-cold acetonitrile at timed intervals .

LC-MS/MS Analysis : Quantify degradation products using a QTOF mass spectrometer. Monitor parent ion ([M+H]⁺) depletion and fragment ions (e.g., m/z 245 for thiazolidinone cleavage) .

Stabilization Strategies :

- Introduce steric hindrance (e.g., methyl groups on the hydrazone) to slow hydrolysis .

- Formulate with cyclodextrins to enhance solubility and protection .

Advanced Question: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

Re-evaluate Computational Models :

- Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand flexibility .

- Include solvent effects (e.g., implicit PBS) in docking simulations .

Experimental Validation :

- Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) and compare with docking ΔG values .

- Conduct mutagenesis studies on target proteins to identify critical residues missed in silico .

Data Triangulation : Cross-reference with X-ray crystallography of ligand-protein complexes to validate binding modes .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

Ventilation : Conduct reactions in a fume hood to avoid inhalation of organic vapors (e.g., acetonitrile, DMF) .

Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Emergency Measures : Store activated charcoal and eyewash stations in the lab for accidental exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.